Methyl 3-chloro-4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]benzoate
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Description
“Methyl 3-chloro-4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]benzoate” is a complex organic compound. It contains a benzoate group (a benzene ring with a carboxylate ester), a cyclopropyl group (a three-carbon ring), and an isobutyl carbamate group (a carbonyl group attached to an amino group and an isobutyl group) .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzene ring provides a planar, aromatic base to the molecule, while the cyclopropyl group introduces strain due to its small ring size .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups it contains. The ester could undergo hydrolysis, the amine could participate in acid-base reactions, and the cyclopropyl group could potentially undergo ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the ester and the amine would likely make it more soluble in polar solvents .Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl 3-chloro-4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO4/c1-15(2,3)22-14(20)18-16(7-8-16)11-6-5-10(9-12(11)17)13(19)21-4/h5-6,9H,7-8H2,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNZNFINQNKVPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=C(C=C(C=C2)C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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